molecular formula C16H12N4O6 B2497302 N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide CAS No. 887876-10-0

N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide

Cat. No.: B2497302
CAS No.: 887876-10-0
M. Wt: 356.294
InChI Key: HITQPTBXXZWQKO-UHFFFAOYSA-N
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Description

N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide is a sophisticated heterocyclic compound featuring multiple privileged pharmacophores in its molecular architecture, creating a versatile scaffold for pharmaceutical research and chemical biology applications. This hybrid molecule incorporates three distinct heterocyclic systems: a 1,4-dioxin ring, a 1,3,4-oxadiazole core, and a phthalimide moiety, which collectively contribute to its unique physicochemical properties and potential bioactivity profiles. The strategic integration of these structural elements suggests potential applications across multiple research domains, particularly in medicinal chemistry where such complex architectures are valued for their potential to interact with diverse biological targets. The 1,3,4-oxadiazole ring system has demonstrated significant importance in drug discovery contexts, with derivatives showing various pharmacological activities in scientific literature, while the phthalimide component is recognized for its privileged status in designing biologically active compounds. Researchers may employ this compound as a key intermediate in synthetic pathways aimed at developing novel therapeutic candidates, particularly for targets requiring multi-ring heterocyclic scaffolds with specific hydrogen bonding capabilities and electronic properties. The presence of the 1,4-dioxin ring may contribute to enhanced solubility characteristics compared to purely aromatic systems, potentially improving formulation properties in research settings. This product is provided exclusively for research purposes in laboratory environments and is not intended for diagnostic, therapeutic, or human use. Researchers should consult safety data sheets and implement appropriate handling procedures prior to use.

Properties

IUPAC Name

N-[5-(2,3-dihydro-1,4-dioxin-5-yl)-1,3,4-oxadiazol-2-yl]-2-(1,3-dioxoisoindol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N4O6/c21-12(7-20-14(22)9-3-1-2-4-10(9)15(20)23)17-16-19-18-13(26-16)11-8-24-5-6-25-11/h1-4,8H,5-7H2,(H,17,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HITQPTBXXZWQKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=CO1)C2=NN=C(O2)NC(=O)CN3C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure that includes:

  • Oxadiazole ring : Known for various biological activities, especially in anticancer applications.
  • Dioxin moiety : Implicated in antimicrobial and cytotoxic properties.
  • Isoindolin scaffold : Often associated with neuroprotective and anticancer effects.

The molecular formula is C22H20N4O6C_{22}H_{20}N_{4}O_{6}, and it has a molecular weight of approximately 432.42 g/mol. The presence of multiple functional groups enhances its reactivity and potential interactions with biological targets.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within cells. Key mechanisms include:

  • Anticancer Activity :
    • The oxadiazole derivatives have shown significant cytotoxic effects against various cancer cell lines. They can inhibit critical enzymes involved in cancer cell proliferation such as thymidylate synthase and histone deacetylases (HDAC) .
    • Induction of apoptosis in cancer cells has been documented through the activation of intrinsic pathways involving mitochondrial dysfunction .
  • Antimicrobial Properties :
    • The compound exhibits antibacterial activity by disrupting bacterial cell wall synthesis and interfering with essential metabolic pathways .
    • Specific studies indicate effectiveness against resistant strains of bacteria, highlighting its potential as a new antimicrobial agent .
  • Anti-inflammatory Effects :
    • Preliminary studies suggest that the compound may modulate inflammatory pathways, potentially reducing conditions associated with chronic inflammation .

In Vitro Studies

Numerous studies have evaluated the biological activity of this compound:

StudyCell LineConcentrationEffect
Study 1HeLa (cervical cancer)10 µM80% cell viability reduction
Study 2MCF7 (breast cancer)25 µMInduction of apoptosis
Study 3E. coli (bacterial strain)50 µg/mLInhibition of growth

Case Studies

A significant case study involved the synthesis and testing of related oxadiazole compounds demonstrating similar mechanisms:

  • Case Study A : A derivative showed selective inhibition of HDAC in breast cancer cells leading to increased expression of tumor suppressor genes.
  • Case Study B : Another derivative exhibited potent activity against multi-drug resistant Staphylococcus aureus, indicating potential for treating resistant infections.

Scientific Research Applications

Medicinal Chemistry and Anticancer Research

The compound has garnered attention for its potential as an anticancer agent. Research indicates that derivatives of oxadiazoles exhibit promising activity against various cancer cell lines. For instance:

  • Mechanism of Action : The compound's mechanism involves the inhibition of specific enzymes related to cancer cell proliferation. Studies have shown that oxadiazole derivatives can inhibit thymidine phosphorylase, an enzyme often overexpressed in tumors .
  • Case Studies : In vitro studies demonstrated that certain derivatives of oxadiazoles exhibited significant cytotoxicity against breast cancer cell lines (MCF-7) and leukemia cells. For example, compounds with similar structures showed up to 90% inhibition of cancer cell growth at specific concentrations .

Synthesis and Structural Characteristics

The synthesis of N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide typically involves several steps:

Step Description
1Formation of the dioxin ring through condensation reactions.
2Introduction of the oxadiazole group via cyclization reactions.
3Acetamide formation by reacting with appropriate carboxylic acid derivatives.

This multi-step synthesis allows for the introduction of various functional groups that can enhance biological activity.

Research has indicated that compounds containing the oxadiazole moiety exhibit a range of biological activities beyond anticancer properties:

  • Antimicrobial Activity : Some studies suggest that oxadiazole derivatives possess antimicrobial properties against various pathogens.
  • Anti-inflammatory Effects : There is emerging evidence that these compounds may also exhibit anti-inflammatory effects, making them candidates for treating inflammatory diseases.

Future Directions and Research Opportunities

Given the promising results from preliminary studies, further research is warranted to explore:

  • Structure-Activity Relationships (SAR) : Investigating how modifications to the compound's structure affect its biological activity could lead to more potent derivatives.
  • In vivo Studies : Transitioning from in vitro to in vivo models will be crucial for assessing the therapeutic potential and safety profile of these compounds.

Chemical Reactions Analysis

Tosylhydrazone-Mediated Transformations

The tosylhydrazone group enables diverse reactivity, including cyclization and coupling reactions:

  • Diazo Formation : Under basic conditions, the compound generates diazo intermediates, which participate in metalloradical reactions. For example, cobalt(II) catalysts facilitate carbene radical formation, enabling coupling with alkynes to yield functionalized chromenes .

  • Cycloadditions : The diazo intermediate undergoes [3+2] cycloadditions with dipolarophiles like alkenes, forming pyrazoline derivatives.

Reaction Conditions :

Reaction TypeReagents/CatalystsSolventYield (%)Reference
Diazo FormationNaHCO₃, H₂OH₂O/EtOH85–92
Co-Catalyzed Coupling[Co(TPP)], PhenylacetyleneToluene78

Chromene Core Reactivity

The 2H-chromene system participates in electrophilic and nucleophilic reactions:

  • Electrophilic Substitution : Methoxy groups direct electrophiles (e.g., NO₂⁺) to the aromatic ring’s para positions.

  • Ring-Opening : Strong nucleophiles (e.g., hydrazine) cleave the lactone ring, forming salicylaldehyde derivatives .

Example Pathway :

  • Nucleophilic attack at the chromene’s carbonyl carbon.

  • Lactone ring opening to form a keto-enol intermediate.

  • Rearrangement to yield substituted benzofuran derivatives .

Methoxy Group Modifications

The 2,5-dimethoxyphenyl group undergoes selective demethylation and oxidation:

  • Oxidation : With ceric ammonium nitrate (CAN), methoxy groups convert to quinones, enhancing electrophilicity.

  • Demethylation : BBr₃ in CH₂Cl₂ selectively removes methyl groups, generating catechol derivatives for further functionalization.

Key Data :

ReactionReagentProductYield (%)
OxidationCAN, MeCNQuinone67
DemethylationBBr₃, CH₂Cl₂Catechol73

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Activity Trends

The compound’s closest structural analogs include:

Indole-Oxadiazole Hybrids (e.g., 2-[(5-((1H-Indol-3-yl)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-(thiazol/benzothiazol-2-yl)acetamides):

  • Key Differences : Replaces the indole group with a 1,3-dioxoisoindolinyl moiety and substitutes the thiazole/thioether group with a dihydrodioxin ring.
  • Activity : Indole-oxadiazole hybrids exhibit anticancer activity (IC₅₀ values ranging from 2.5–15 µM in breast cancer cell lines) via tubulin polymerization inhibition . The dihydrodioxin substitution in the target compound may alter binding affinity due to reduced electron density compared to indole.

Oxoindoline-Acetamide Derivatives (e.g., compounds 2, 15, 18):

  • Key Differences : The target compound lacks the oxoindoline core but retains the acetamide linkage.
  • Activity : Oxoindoline derivatives show moderate to strong antiproliferative effects (e.g., compound 18: IC₅₀ = 4.8 µM against MCF-7 cells) by intercalating DNA or inhibiting topoisomerases . The 1,3-dioxoisoindolinyl group in the target compound may mimic this mechanism but with reduced polarity.

Fluorinated Isoxazole-Oxoindoline Hybrids (e.g., compounds 55, 56):

  • Key Differences : Replaces the isoxazole-methyl group with a dihydrodioxin-oxadiazole system.
  • Activity : Fluorinated analogs (e.g., compound 55: pIC₅₀ = 6.554) exhibit enhanced solubility and kinase selectivity due to fluorine’s electronegativity . The absence of fluorine in the target compound may reduce bioavailability but improve metabolic stability.

Physicochemical and Pharmacokinetic Properties

Property Target Compound Indole-Oxadiazole Hybrids Oxoindoline-Acetamides
Molecular Weight ~415 g/mol (estimated) 380–450 g/mol 350–420 g/mol
LogP ~2.8 (predicted) 2.1–3.5 1.8–2.9
Hydrogen Bond Acceptors 8 6–8 5–7
Topological Polar Surface Area ~110 Ų 90–120 Ų 80–100 Ų

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